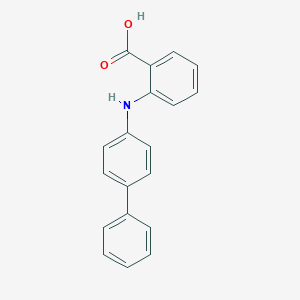
Anthranilic acid, N-(4-biphenylyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-(4-biphenylyl)-, also known as Anthranilic acid, N-(4-biphenylyl)-, is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthranilic acid, N-(4-biphenylyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-(4-biphenylyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
N-(4-biphenylyl)-anthranilic acid serves as a versatile building block in organic synthesis. It is utilized in:
- Cross-Coupling Reactions : The compound can participate in copper-catalyzed cross-coupling reactions, facilitating the formation of N-aryl anthranilic acid derivatives with high yields. This method is advantageous due to its mild reaction conditions and the absence of strong bases or catalysts .
- Fluorescent Labeling : Anthranilic acid is employed for the fluorescent labeling of glycans and oligosaccharides, aiding in carbohydrate analysis and derivatization processes .
Table 1: Summary of Chemical Applications
Anthranilic acid derivatives have been investigated for their biological activities, particularly in medicinal chemistry.
- Inhibition Studies : Research has shown that anthranilic acid-based compounds can inhibit specific protein interactions, such as those involving RPA70N, which is crucial in cancer biology. These inhibitors disrupt interactions that promote cancer cell survival and proliferation .
- Antimicrobial Properties : Studies indicate that anthranilic acid exhibits inhibitory effects against various pathogens, including Legionella pneumophila, highlighting its potential as an antimicrobial agent .
Table 2: Biological Applications
| Biological Activity | Description | Reference |
|---|---|---|
| Protein Interaction Inhibition | Disruption of RPA70N interactions linked to cancer progression | |
| Antimicrobial Activity | Inhibition against Legionella pneumophila |
Material Science Applications
In material science, anthranilic acid derivatives are explored for their role in developing advanced materials.
- Graphene Modifiers : Anthranilic acids can be used to create monolayers on graphene surfaces, enhancing their functional properties for electronic applications .
- Polymer Synthesis : The compound is utilized in the preparation of poly(aniline-co-o-anthranilic acid) copolymers, which have applications in sensors and electronic devices .
Table 3: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Graphene Modification | Enhancing functional properties for electronic applications | |
| Polymer Synthesis | Development of conductive polymers for sensors |
Case Studies
Several case studies illustrate the practical applications of anthranilic acid derivatives:
- Case Study on Cancer Treatment : A study optimized anthranilic acid-based inhibitors targeting RPA70N, demonstrating significant cytotoxicity against squamous cell carcinoma cells in xenograft models. The findings suggest a promising direction for developing novel cancer therapies .
- Case Study on Antimicrobial Efficacy : Research highlighted the growth inhibitory effects of anthranilic acid against Legionella pneumophila, showcasing its potential use as a therapeutic agent against bacterial infections .
特性
CAS番号 |
101895-15-2 |
|---|---|
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
2-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22) |
InChIキー |
VSICPUMVMJXLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
101895-15-2 |
同義語 |
N-(4-Biphenylyl)anthranilic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















